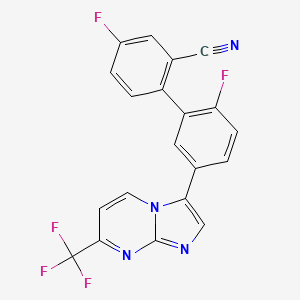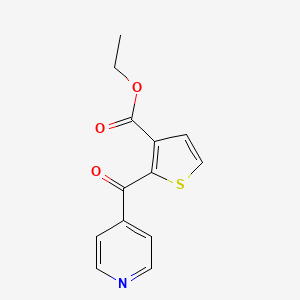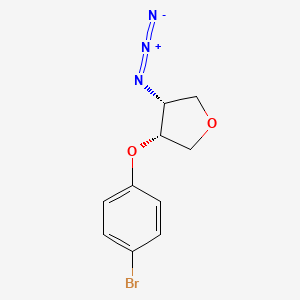
(3R,4R)-3-azido-4-(4-bromophenoxy)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3-azido-4-(4-bromophenoxy)oxolane: is a chemical compound with the molecular formula C10H10BrN3O2. It is characterized by the presence of an azido group (-N3) and a bromophenoxy group attached to a tetrahydrofuran ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenol and tetrahydrofuran.
Formation of Intermediate: The 4-bromophenol is reacted with an appropriate azide source, such as sodium azide, under suitable conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the tetrahydrofuran ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane can undergo oxidation reactions, where the azido group may be converted to other functional groups such as nitro or amino groups.
Reduction: Reduction reactions can convert the azido group to an amine group, resulting in the formation of cis-3-Amino-4-(4-bromophenoxy)tetrahydrofuran.
Substitution: The bromophenoxy group can participate in substitution reactions, where the bromine atom is replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Products may include nitro or amino derivatives of the original compound.
Reduction: The major product is cis-3-Amino-4-(4-bromophenoxy)tetrahydrofuran.
Substitution: Various substituted derivatives of the original compound can be formed.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: The compound’s reactivity makes it a valuable tool for studying reaction mechanisms in organic chemistry.
Biology and Medicine:
Drug Development: The compound’s unique structure may be explored for potential pharmacological activities, such as antimicrobial or anticancer properties.
Bioconjugation: The azido group can be used in bioconjugation reactions, where it is attached to biomolecules for various biological studies.
Industry:
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Sensors: Its reactivity can be harnessed in the design of chemical sensors for detecting specific analytes.
作用機序
The mechanism of action of (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The bromophenoxy group can interact with various biological targets, potentially leading to pharmacological effects.
類似化合物との比較
cis-3-Azido-4-(4-chlorophenoxy)tetrahydrofuran: Similar structure with a chlorine atom instead of a bromine atom.
cis-3-Azido-4-(4-fluorophenoxy)tetrahydrofuran: Similar structure with a fluorine atom instead of a bromine atom.
cis-3-Azido-4-(4-methylphenoxy)tetrahydrofuran: Similar structure with a methyl group instead of a bromine atom.
Uniqueness: (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its analogs with different substituents.
特性
分子式 |
C10H10BrN3O2 |
|---|---|
分子量 |
284.11 g/mol |
IUPAC名 |
(3R,4R)-3-azido-4-(4-bromophenoxy)oxolane |
InChI |
InChI=1S/C10H10BrN3O2/c11-7-1-3-8(4-2-7)16-10-6-15-5-9(10)13-14-12/h1-4,9-10H,5-6H2/t9-,10+/m1/s1 |
InChIキー |
QHMIOPSZVRWCCV-ZJUUUORDSA-N |
異性体SMILES |
C1[C@H]([C@H](CO1)OC2=CC=C(C=C2)Br)N=[N+]=[N-] |
正規SMILES |
C1C(C(CO1)OC2=CC=C(C=C2)Br)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


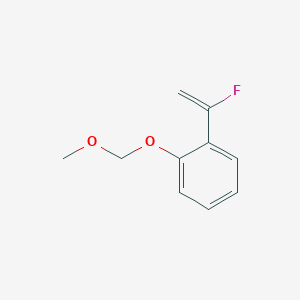
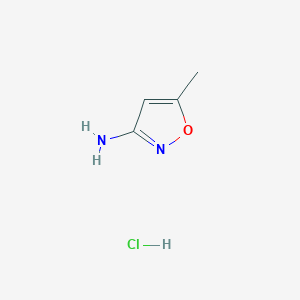
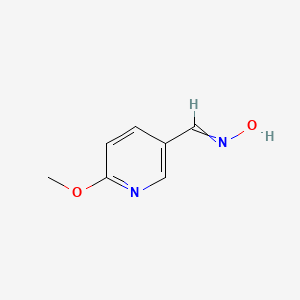
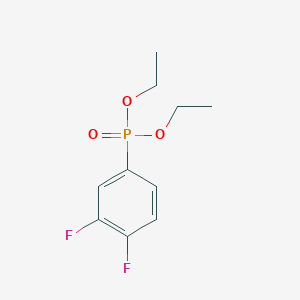
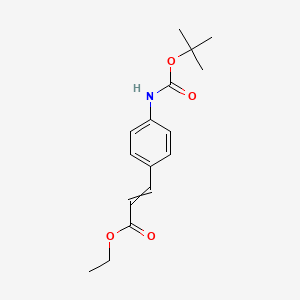
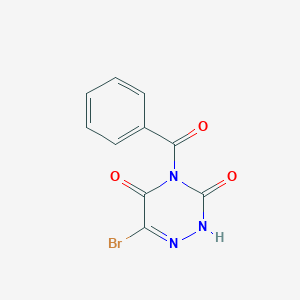
![4-Chloro-6-methoxy-7-[2-(1,2,3-triazol-1-yl)ethoxy]quinazoline](/img/structure/B8289140.png)
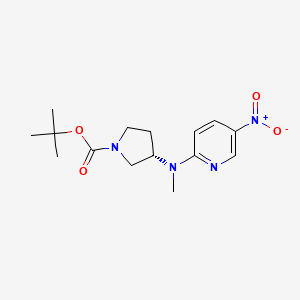
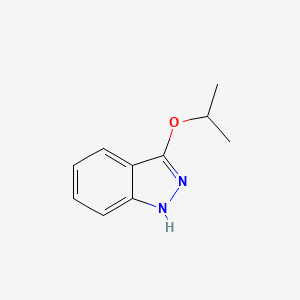
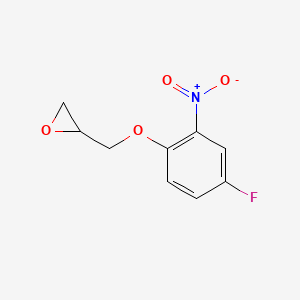
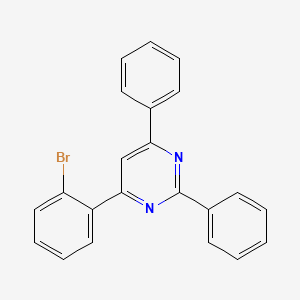
![Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]-](/img/structure/B8289191.png)
